molecular formula C21H32N2O4S B13417285 (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate CAS No. 3776-92-9

(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate

Cat. No.: B13417285
CAS No.: 3776-92-9
M. Wt: 408.6 g/mol
InChI Key: AVANVRBQOCVTLV-UHFFFAOYSA-N
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Description

N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium is a complex organic compound with the molecular formula C21H32N2O4S and a molecular weight of 408.555 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves multiple steps, typically starting with the preparation of the cyclohexylsulfamate group. This can be achieved by reacting cyclohexylamine with sulfamic acid under controlled conditions. The furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium moiety can be synthesized through a series of reactions involving the formation of the furan ring and subsequent alkylation and amination steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The phenylpropan-2-yl group can be reduced to form the corresponding alcohol.

    Substitution: The cyclohexylsulfamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the phenylpropan-2-yl group.

    Substitution: Various substituted cyclohexylsulfamate derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves its interaction with specific molecular targets. For example, the cyclohexylsulfamate group can inhibit certain enzymes by mimicking the natural substrate, while the furan ring can interact with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-[3-(trifluoromethyl)phenyl]propan-2-yl)azanium: Similar structure but with a trifluoromethyl group, which can alter its chemical properties and reactivity.

    N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium: The base structure without additional substituents.

Uniqueness

N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclohexylsulfamate group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

CAS No.

3776-92-9

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

cyclohexylsulfamic acid;N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C15H19NO.C6H13NO3S/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15;8-11(9,10)7-6-4-2-1-3-5-6/h3-10,13H,11-12H2,1-2H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

AVANVRBQOCVTLV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)O

Origin of Product

United States

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